Acetamide, N,N'-pentamethylenebis(iodo-
Description
Acetamide, N,N'-pentamethylenebis(iodo-) (hereafter referred to as the target compound) is a bis-acetamide derivative featuring a pentamethylene (five-carbon chain) backbone linking two acetamide groups, each substituted with iodine. The iodine substituents likely enhance its reactivity and solubility in polar solvents, distinguishing it from non-halogenated analogs .
Properties
CAS No. |
64058-91-9 |
|---|---|
Molecular Formula |
C9H16I2N2O2 |
Molecular Weight |
438.04 g/mol |
IUPAC Name |
2-iodo-N-[5-[(2-iodoacetyl)amino]pentyl]acetamide |
InChI |
InChI=1S/C9H16I2N2O2/c10-6-8(14)12-4-2-1-3-5-13-9(15)7-11/h1-7H2,(H,12,14)(H,13,15) |
InChI Key |
XKKQXRACUULROS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)CI)CCNC(=O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-pentamethylenebis(iodo-) typically involves the reaction of acetamide with iodine in the presence of a suitable catalyst. One common method is the iodination of acetamide using iodine and a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms into the acetamide structure.
Industrial Production Methods
Industrial production of Acetamide, N,N’-pentamethylenebis(iodo-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-pentamethylenebis(iodo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated derivatives.
Reduction: Reduction reactions can remove iodine atoms, converting the compound back to its parent acetamide form.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated acetamide derivatives, while reduction can produce acetamide.
Scientific Research Applications
Acetamide, N,N’-pentamethylenebis(iodo-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.
Biology: The compound is used in biochemical studies to investigate the role of iodine in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-pentamethylenebis(iodo-) involves the interaction of iodine atoms with target molecules. The iodine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. This mechanism is utilized in various applications, including the inhibition of enzyme activity and the labeling of biomolecules for imaging studies.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares the target compound with structurally related bis-acetamides and quaternary ammonium derivatives:
Key Observations:
- Halogen Effects : Iodine substitution (vs. chlorine in or bromine in ) may increase molecular weight and polarizability, affecting solubility and metabolic stability.
- Quaternary Ammonium Salts: Compounds like pentamethonium iodide share the pentamethylene backbone but replace acetamide with ammonium groups, highlighting divergent applications (neuromuscular vs.
Physicochemical Properties
- Molecular Weight : Based on pentamethonium iodide (C11H28N2·2I, MW 528.18 g/mol ), the target compound’s molecular weight is estimated to exceed 500 g/mol due to additional acetamide groups.
- Solubility: Iodine substituents likely enhance solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-halogenated analogs like N,N'-1,4-phenylenebisacetamide .
- Stability : The acetamide group is generally stable under acidic conditions but may hydrolyze under strong basic or oxidative environments .
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